(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
VB-312 is a small molecule compound with the chemical formula C₃₉H₆₀O₁₇.
Preparation Methods
The preparation of VB-312 involves several synthetic routes and reaction conditions. One common method is the chemical vapor deposition technique, which allows precise control over the composition and morphology of the material at atomic levels . Another method is the vertical Bridgman growth technique, which is used for growing high-quality crystals . These methods ensure the purity and consistency of VB-312, making it suitable for industrial production.
Chemical Reactions Analysis
VB-312 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
VB-312 has a wide range of scientific research applications. In chemistry, it is used as a photocatalyst for the degradation of organic pollutants . In biology, it has shown potential in overcoming resistance to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis in cancer cells . In medicine, it is being investigated for its potential therapeutic effects in various diseases. Additionally, VB-312 is used in the development of intermediate-band solar cells, which have the potential to achieve high efficiency in photovoltaic applications .
Mechanism of Action
The mechanism of action of VB-312 involves its interaction with specific molecular targets and pathways. It has been shown to induce the activation of procaspase-10, -8, -9, and -3, leading to an increase in PARP and lamin A/C cleavage . This activation triggers apoptosis in cancer cells, making VB-312 a promising candidate for cancer therapy. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
VB-312 can be compared with other similar compounds, such as bismuth vanadate-based photocatalysts and zinc sulfide nanoparticles . While these compounds also exhibit photocatalytic properties, VB-312 stands out due to its unique chemical structure and higher efficiency in certain applications. The complementarity between two-dimensional and three-dimensional neighboring sets in PubChem further highlights the uniqueness of VB-312 compared to other compounds .
References
Properties
CAS No. |
2699021-78-6 |
---|---|
Molecular Formula |
C39H60O17 |
Molecular Weight |
800.9 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C39H60O17/c1-5-6-7-8-18-12-21(26-19-11-17(2)9-10-20(19)39(3,4)56-22(26)13-18)50-36-32(48)30(46)34(25(16-42)53-36)54-38-33(49)35(28(44)24(15-41)52-38)55-37-31(47)29(45)27(43)23(14-40)51-37/h11-13,19-20,23-25,27-38,40-49H,5-10,14-16H2,1-4H3/t19-,20-,23-,24-,25-,27-,28-,29+,30-,31-,32-,33-,34-,35+,36-,37+,38+/m1/s1 |
InChI Key |
UPWACTFHHLAPJQ-CSUYZDOWSA-N |
Isomeric SMILES |
CCCCCC1=CC2=C([C@@H]3C=C(CC[C@H]3C(O2)(C)C)C)C(=C1)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O |
Canonical SMILES |
CCCCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C)C(=C1)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O |
Origin of Product |
United States |
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